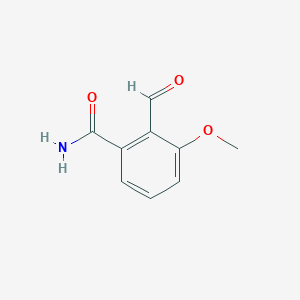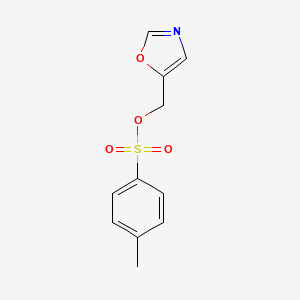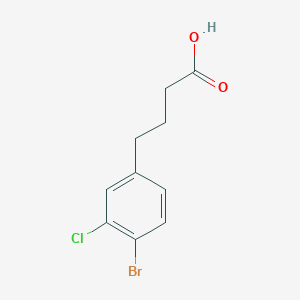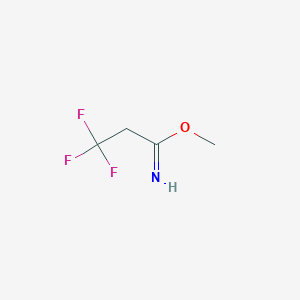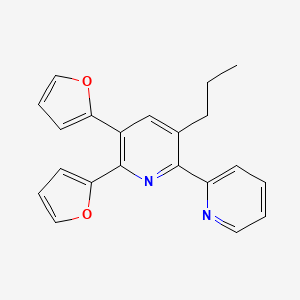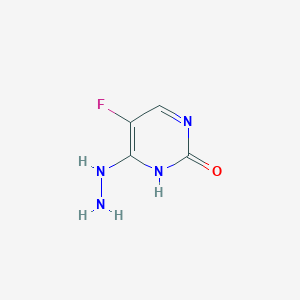![molecular formula C11H10N4OS B13111740 4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)
4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and a butanenitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Thioether Formation: The oxadiazole derivative is then reacted with a pyridine thiol to form the thioether linkage.
Nitrile Introduction: Finally, the butanenitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
4-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C11H10N4OS |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
4-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C11H10N4OS/c12-6-2-4-8-17-11-15-14-10(16-11)9-5-1-3-7-13-9/h1,3,5,7H,2,4,8H2 |
InChI Key |
FBSZGYKMWNEYLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)SCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


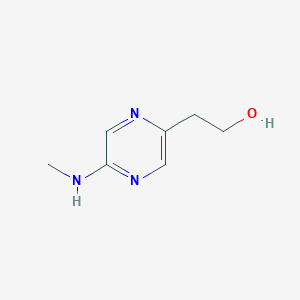
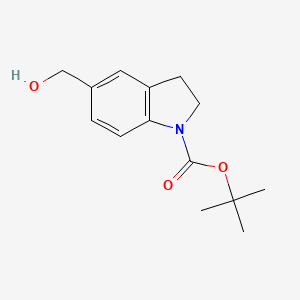




![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)
